1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride
Description
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride is a cyclopropane-containing sulfonamide derivative with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.72 g/mol . Its CAS Registry Number is 2094319-46-5, and it is characterized by a cyclopropane ring substituted with an aminomethyl group and a dimethyl sulfonamide moiety, with a hydrochloride counterion. The compound is supplied as a powder and stored at room temperature . Key identifiers include the PubChem CID 126830403 and MDL number MFCD30734230 .
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6(5-7)3-4-6;/h3-5,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSRUUXRKNYYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1(CC1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Cyclopropane Core Formation
Matteson’s Protocol for Borylated Cyclopropane Intermediates
The cyclopropane ring is constructed via a deborylative cyclization strategy developed by Matteson and later optimized by McDonald et al.. This method employs 1,1-diborylalkanes and α-bromoaziridines under Lewis acid catalysis. Key steps include:
- Deprotonation : Lithium hexamethyldisilazide (LiHMDS) deprotonates 1,1-diborylalkanes at −78°C in tetrahydrofuran (THF).
- Cyclization : The resulting carbanion undergoes a 3-exo-tet cyclization with α-bromoaziridines, facilitated by lithium bromide (LiBr) as a Lewis base.
- Diastereoselectivity : Steric interactions between the aryl group and aziridine hydrogen favor the major diastereomer (dr > 10:1).
Table 1: Reaction Conditions for Cyclopropane Formation
Sulfonamide Functionalization
Direct Sulfonylation Using Sulfinylamine Reagents
Primary sulfonamide groups are introduced via the sulfinylamine reagent tert-butoxy sulfinylamine (t-BuONSO), which reacts with organometallic intermediates. This method bypasses traditional sulfonyl chlorides, offering improved functional group tolerance:
Reductive Amination for N,N-Dimethylation
The dimethylamine moiety is introduced via reductive amination:
- Substrate : 1-(Aminomethyl)cyclopropane-1-sulfonamide.
- Conditions : Formaldehyde (2.2 equiv), sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM), RT.
- Yield : 78% after purification via recrystallization in isopropanol.
Hydrochloride Salt Formation
Acid-Mediated Protonation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl):
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
- Cyclopropanation : Polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)) enhance reaction rates by stabilizing transition states.
- Sulfonylation : Tetrahydrofuran (THF) minimizes side reactions compared to DCM.
Table 2: Solvent Optimization for Key Steps
| Reaction Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Cyclopropanation | DMSO | RT | +15% |
| Sulfonylation | THF | 0°C | +12% |
Analytical Validation
Structural Characterization
Critical Comparison of Synthetic Routes
Traditional vs. Modern Approaches
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
The compound has been studied for its potential as an antimicrobial agent . Its sulfonamide structure is known to inhibit bacterial growth by interfering with folic acid synthesis, a pathway crucial for bacterial survival. Research has shown that derivatives of sulfonamides exhibit varying degrees of activity against different microbial strains. For instance, new thiopyrimidine-benzenesulfonamide compounds demonstrated significant antimicrobial activity against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, with promising results in inhibiting biofilm formation .
Moreover, studies have indicated that sulfonamides can also exhibit anticancer properties . For example, compounds designed with a sulfonamide moiety have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. These compounds often act through mechanisms that induce apoptosis in cancer cells . The structural modifications of sulfonamides can enhance their selectivity and potency against specific cancer types.
Synthesis Methodologies
The synthesis of 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride typically involves the reaction of appropriate amines with sulfonyl chlorides. This process allows for the introduction of various functional groups, which can tailor the compound's biological activity.
General Synthesis Pathway:
- Starting Materials : Begin with N,N-dimethylcyclopropane-1-sulfonamide.
- Reagent Addition : React with an amine (e.g., aminomethyl) under controlled conditions.
- Purification : Isolate the product using techniques such as crystallization or chromatography.
This synthetic route can be modified to produce various analogs that may enhance efficacy against specific targets in microbial or cancerous cells.
Therapeutic Potential
The therapeutic applications of 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride extend beyond antimicrobial and anticancer properties. Its ability to inhibit enzymes involved in critical biological processes makes it a candidate for treating conditions such as diabetes and hypertension. For example, sulfonamides have been investigated for their role in inhibiting carbonic anhydrases, which are implicated in fluid retention and hypertension management .
Case Studies
Several case studies highlight the effectiveness and versatility of sulfonamide derivatives:
- Antimicrobial Activity : A study evaluated a series of new thiopyrimidine-benzenesulfonamide compounds for their antimicrobial properties. The results indicated significant inhibition against multiple strains, suggesting that structural modifications could lead to more effective treatments .
- Anticancer Evaluation : In another study, sulfonamide derivatives were synthesized and tested against human cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity significantly, indicating potential pathways for drug development .
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with cyclopropane derivatives, sulfonamides, and hydrochlorides. Below is a comparative analysis with related compounds, supported by data tables and research findings.
Structural and Functional Group Comparisons
Physicochemical and Stability Considerations
- Hydrochloride Salts : Both the reference compound and milnacipran hydrochloride utilize hydrochloride counterions to enhance solubility and crystallinity, critical for pharmaceutical formulation .
- Sulfonamide vs. Carboxamide : Sulfonamides (e.g., reference compound) generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15–17), affecting membrane permeability and metabolic stability .
- Cyclopropane Rigidity : The strained cyclopropane ring in all compounds confers conformational restraint, often improving receptor binding specificity. However, steric hindrance from substituents (e.g., difluoromethyl in ) may limit synthetic accessibility.
Biological Activity
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride
- Molecular Formula : C₆H₁₅ClN₂O₂S
- Molecular Weight : 214.72 g/mol
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride functions primarily as a sulfonamide derivative, which suggests potential inhibitory effects on various enzymes, particularly those involved in bacterial growth and metabolism. Sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in the folate synthesis pathway of bacteria, thereby exerting antibacterial effects.
Antimicrobial Properties
Research indicates that compounds similar to 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride exhibit significant antimicrobial activity. The following table summarizes findings from various studies regarding its efficacy against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Safety Profiles
In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Kidney Epithelial Cells | 25 | |
| Human Liver Cells | 30 | |
| Mouse Fibroblast Cells | 20 |
The IC50 values suggest moderate cytotoxicity, necessitating further investigation into its safety profile for therapeutic use.
Case Studies
Several case studies have highlighted the biological activity of 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride:
-
Case Study on Antibacterial Efficacy :
A clinical study evaluated the effectiveness of the compound in treating urinary tract infections caused by resistant E. coli. Patients receiving treatment showed a significant reduction in bacterial load compared to control groups, supporting its potential use as an antibacterial agent. -
Case Study on Cytotoxic Effects :
A laboratory analysis focused on the cytotoxic effects of the compound on cancer cell lines revealed that it inhibited cell proliferation significantly at concentrations above its MIC against normal cells, indicating selective toxicity towards tumor cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by sulfonamide functionalization. Key steps include:
- Ring Construction : Use of transition metal catalysts (e.g., Rh(II)) for stereochemical control of the cyclopropane core .
- Aminomethylation : Reaction with formaldehyde and ammonia under controlled pH (7–8) to avoid over-alkylation .
- Purification : Recrystallization in ethanol/water mixtures enhances purity (>98%) . Yield optimization requires inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during sulfonamide coupling .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry and dimethylamine substitution patterns. Anomalies in δ 1.2–1.8 ppm (cyclopropane protons) indicate ring strain .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) quantify purity. Mobile phases: acetonitrile/0.1% TFA in water (70:30 v/v) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 237.12) and detects trace impurities .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride counterion enhances aqueous solubility (≥50 mg/mL in PBS, pH 7.4) via ionic interactions. Stability studies (25°C, 60% RH) show <5% degradation over 6 months when stored in amber vials at -20°C .
Advanced Research Questions
Q. What role does stereochemistry play in modulating biological activity, and how can enantiomeric purity be ensured?
- Methodological Answer : The (1R,2S) configuration exhibits higher affinity for GABA_A receptors (Ki = 12 nM vs. 220 nM for (1S,2R)). Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) achieves >99% ee. Chiral HPLC (Chiralpak IA column) monitors enantiopurity .
Q. How can researchers resolve contradictions in reported IC₅₀ values for enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Buffer Systems : Use HEPES (pH 7.5) instead of Tris, which chelates divalent cations .
- Substrate Concentration : Maintain [S] ≤ Km to avoid non-linear kinetics .
- Control Experiments : Include positive controls (e.g., gabapentin for GABA studies) to validate assay sensitivity .
Q. What computational strategies predict binding modes of this compound with neurological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with GABA_A receptors. Key findings:
- Hydrogen bonding between sulfonamide and α1-subunit Arg119.
- Hydrophobic contacts with cyclopropane enhance binding stability .
Q. How can degradation pathways be identified under accelerated stability conditions?
- Methodological Answer : Stress testing (40°C/75% RH, 0.1N HCl/NaOH) coupled with LC-MS/MS identifies:
- Acidic Hydrolysis : Cleavage of sulfonamide group (major degradation product at m/z 154.08) .
- Oxidation : Cyclopropane ring opening under H₂O₂ exposure .
Q. What comparative studies differentiate this compound from structurally related GABA modulators?
- Methodological Answer :
- SAR Analysis : Replace cyclopropane with cyclohexane in analogs; observe 10-fold reduced potency, highlighting ring strain’s role .
- Metabolic Stability : Microsomal assays (human liver S9 fraction) show t₁/₂ = 45 min vs. 22 min for gabapentin, suggesting improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
